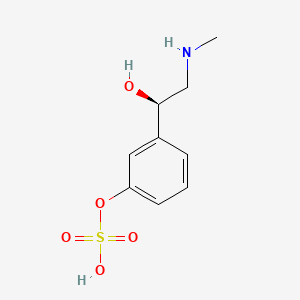

Phenylephrine-3-O-sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenylephrine-3-O-Sulfate is a metabolite of phenylephrine, an alpha-1 adrenergic receptor agonist commonly used as a nasal decongestant. This compound is formed through the sulfation of phenylephrine, a process that significantly impacts its pharmacokinetics and metabolism .

科学的研究の応用

Phenylephrine-3-O-Sulfate has several scientific research applications:

作用機序

Phenylephrine-3-O-Sulfate exerts its effects through its parent compound, phenylephrine, which is an alpha-1 adrenergic receptor agonist. Phenylephrine causes vasoconstriction by stimulating alpha-1 adrenergic receptors, leading to increased blood pressure and reduced nasal congestion . The sulfation of phenylephrine to form this compound is a metabolic process that enhances the water solubility and excretion of the compound .

Similar Compounds:

Phenylephrine: The parent compound of this compound, used as a nasal decongestant and vasoconstrictor.

Pseudoephedrine: Another nasal decongestant that acts on alpha and beta adrenergic receptors but has a different metabolic pathway.

Ephedrine: A non-selective adrenergic agonist that activates both alpha and beta receptors.

Uniqueness: this compound is unique due to its specific formation through the sulfation of phenylephrine. This metabolic process significantly impacts the pharmacokinetics and excretion of phenylephrine, making this compound an important compound for studying drug metabolism and pharmacokinetics .

生化学分析

Biochemical Properties

Phenylephrine-3-O-sulfate interacts with various enzymes and proteins in the body. It is a product of the sulfation of phenylephrine, a process involving the transfer of a sulfate group from a donor molecule . The enzymes involved in this process are sulfotransferases .

Cellular Effects

Its parent compound, phenylephrine, is known to influence cell function by acting as an alpha-1 adrenergic receptor agonist . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that phenylephrine, the parent compound, exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . This binding can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that phenylephrine, the parent compound, has a short half-life and needs to be dosed more frequently to sustain its pharmacological effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of phenylephrine, which is governed by extensive presystemic metabolism via sulfate conjugation . This process involves the transfer of a sulfate group from a donor molecule to phenylephrine, facilitated by sulfotransferase enzymes .

Transport and Distribution

It is known that phenylephrine, the parent compound, is extensively metabolized and excreted via renal pathways .

準備方法

Synthetic Routes and Reaction Conditions: Phenylephrine-3-O-Sulfate is synthesized through the sulfation of phenylephrine. This process involves the use of sulfotransferase enzymes, which transfer a sulfate group from a donor molecule, such as 3’-phosphoadenosine-5’-phosphosulfate, to phenylephrine .

Industrial Production Methods: The industrial production of this compound typically involves the use of recombinant enzymes and human intestinal cytosol. The process is optimized for high yield and purity, ensuring that the compound is suitable for pharmacokinetic and metabolism studies .

化学反応の分析

Types of Reactions: Phenylephrine-3-O-Sulfate primarily undergoes sulfation, a phase II metabolic reaction. This reaction is catalyzed by sulfotransferase enzymes and results in the formation of a sulfate conjugate .

Common Reagents and Conditions:

Reagents: 3’-phosphoadenosine-5’-phosphosulfate, sulfotransferase enzymes.

Conditions: The reaction is typically carried out in an aqueous medium at physiological pH and temperature.

Major Products: The major product of the sulfation reaction is this compound itself. This compound is more water-soluble than its parent molecule, phenylephrine, and is excreted primarily through the kidneys .

特性

IUPAC Name |

[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c1-10-6-9(11)7-3-2-4-8(5-7)15-16(12,13)14/h2-5,9-11H,6H2,1H3,(H,12,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPCQQLCTVIPNU-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OS(=O)(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1242184-39-9 |

Source

|

| Record name | Phenylephrine-3-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242184399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLEPHRINE-3-O-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3208T8VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenyl](/img/no-structure.png)

![4-Hydroxy-5-[4-(N-methylanilino)-6-[m-[2-(sodiooxysulfonyloxy)ethylsulfonyl]anilino]-1,3,5-triazin-2-ylamino]-3-(o-sodiosulfophenylazo)-2,7-naphthalenedisulfonic acid disodium salt](/img/structure/B570366.png)

![(2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B570373.png)

![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)